4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with benzylpiperazine, imidazole, and diphenylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the benzylpiperazine, imidazole, and diphenylamine groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-benzylpiperazin-1-yl)propyl]-4-(2,3-dihydro-1H-indol-1-yl)-3-(1H-imidazol-1-yl)-4-oxobutanamide .
4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine: Similar compounds include other triazine derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H28N8 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-imidazol-1-yl-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C29H28N8/c1-4-10-24(11-5-1)22-34-18-20-35(21-19-34)27-31-28(36-17-16-30-23-36)33-29(32-27)37(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-17,23H,18-22H2 |
InChI Key |
ORVJEKYISCIFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=N3)N4C=CN=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.